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Compound of Interest

Compound Name: 5-Methylfuran-2-carbonyl azide

CAS No.: 64968-30-5

Cat. No.: B3371241

Get Quote

Executive Summary
5-Methylfuran-2-carbonyl azide (commonly referred to as 5-methyl-2-furoyl azide) is a highly

versatile and reactive intermediate in heterocyclic organic chemistry. Because the electron-rich

furan ring is susceptible to electrophilic degradation and ring-opening under harsh conditions,

functionalizing the 2-position requires meticulously controlled pathways. Acyl azides like 5-
methylfuran-2-carbonyl azide serve as the premier precursors for generating furan-based

isocyanates via the Curtius rearrangement [1]. This whitepaper details the structural properties,

mechanistic synthesis pathways, and self-validating experimental protocols required to utilize

this compound effectively in drug development and advanced materials research.

Chemical Identity & Structural Properties
Understanding the foundational physicochemical properties of 5-methylfuran-2-carbonyl
azide is critical for predicting its thermal stability and reactivity profile. The compound is a low-

melting solid that requires careful handling due to the energetic nature of the azide functional

group [1].
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Property Value

IUPAC Name 5-Methylfuran-2-carbonyl azide

Synonyms 5-Methyl-2-furoyl azide

CAS Number 64968-30-5

Linear Formula C₆H₅N₃O₂

Molecular Weight 151.12 g/mol

Melting Point 35–36 °C

InChI Key SPFITDQYUZWFMI-UHFFFAOYSA-N

Mechanistic Pathways
Synthesis via Mixed Anhydride
Direct conversion of 5-methyl-2-furoic acid to an acyl chloride (using thionyl chloride or oxalyl

chloride) can lead to unwanted side reactions, including polymerization, due to the acid-

sensitive nature of the furan ring. The mixed-anhydride approach circumvents this by avoiding

harsh chlorinating agents [2]. By reacting the furoic acid with ethyl chloroformate in the

presence of a non-nucleophilic base (triethylamine), a highly reactive mixed anhydride is

formed in situ. Subsequent nucleophilic acyl substitution by aqueous sodium azide yields the

target acyl azide in a mild, one-pot procedure.

5-Methyl-2-furoic acid Mixed Anhydride
Intermediate

 Ethyl chloroformate
 TEA, 0 °C 5-Methylfuran-2-carbonyl

azide

 NaN3 (aq)
 0 °C to RT
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Figure 1: One-pot synthesis workflow of 5-methylfuran-2-carbonyl azide via mixed anhydride.

The Curtius Rearrangement
Upon thermal activation (typically 80–110 °C in non-polar solvents like toluene), 5-
methylfuran-2-carbonyl azide undergoes the Curtius rearrangement [2][3]. The driving force
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of this reaction is the expulsion of thermodynamically stable nitrogen gas (N₂), generating a

transient, electron-deficient acyl nitrene. This triggers a concerted 1,2-shift of the furan ring

from the carbonyl carbon to the nitrogen atom, producing 5-methyl-2-furyl isocyanate. Because

furan-based isocyanates are prone to degradation and polymerization, they are rarely isolated;

instead, they are trapped in situ with nucleophiles (such as methanol) to form stable urethanes

(carbamates) [3].

5-Methylfuran-2-carbonyl
azide

Acyl Nitrene
Intermediate

 Heat (Toluene)
 - N2 gas 5-Methyl-2-furyl

isocyanate
 1,2-Shift Methyl (5-methylfuran-2-yl)

carbamate

 Methanol
 Trapping
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Figure 2: Curtius rearrangement pathway and subsequent nucleophilic trapping with methanol.

Self-Validating Experimental Protocols
Protocol 1: Synthesis of 5-Methylfuran-2-carbonyl Azide
Objective: Synthesize the azide efficiently while preventing thermal degradation of the

intermediate.

Activation: Dissolve 5-methyl-2-furoic acid (1.0 equiv) in anhydrous acetone or THF. Cool the

mixture to 0 °C using an ice bath.

Causality: Maintaining a low temperature is critical to stabilize the thermally labile mixed

anhydride intermediate and prevent premature decomposition.

Base Addition: Add triethylamine (TEA) (1.1 equiv) dropwise to the stirring solution.

Causality: TEA acts as an acid scavenger. It deprotonates the carboxylic acid to enhance

its nucleophilicity and neutralizes the HCl formed in the subsequent step, protecting the

furan ring from acid-catalyzed ring-opening.

Anhydride Formation: Slowly add ethyl chloroformate (1.1 equiv). Stir for 30 minutes at 0 °C.

Validation: A white precipitate of triethylammonium chloride will form rapidly. This visual

cue confirms the successful formation of the mixed anhydride.
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Azidation: Dissolve sodium azide (1.5 equiv) in a minimum volume of cold distilled water.

Add this aqueous solution dropwise to the reaction mixture at 0 °C. Stir for 1–2 hours,

allowing the system to gradually reach room temperature.

Workup & Isolation: Extract the mixture with ethyl acetate, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary

evaporator water bath below 30 °C.

Validation: Analyze the crude product via IR spectroscopy. The synthesis is validated by

the appearance of a strong, sharp azide asymmetric stretching band at ~2140 cm⁻¹ and

the complete disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹).

Protocol 2: Curtius Rearrangement and Methanol
Trapping
Objective: Convert the hazardous azide into a stable carbamate via an isocyanate

intermediate.

Rearrangement: Dissolve the isolated 5-methylfuran-2-carbonyl azide in anhydrous

toluene. Equip the flask with a reflux condenser and heat the solution gradually to 100 °C.

Causality: Gradual heating controls the rate of N₂ gas evolution. Rapid heating can lead to

an exothermic runaway and dangerous pressure buildup due to rapid nitrogen expulsion.

Monitoring the Isocyanate:

Validation: The reaction acts as a self-validating system through gas evolution. The

cessation of bubbling indicates the end of nitrogen expulsion. Furthermore, IR

spectroscopy of an aliquot will show the disappearance of the azide peak (~2140 cm⁻¹)

and the emergence of a distinct isocyanate cumulative double-bond stretch at ~2250–

2270 cm⁻¹.

Nucleophilic Trapping: Cool the reaction mixture to 60 °C and add an excess of anhydrous

methanol (5.0 equiv). Heat to reflux for 2 hours.

Causality: Methanol acts as a nucleophile, attacking the highly electrophilic central carbon

of the isocyanate. This traps the unstable furan isocyanate before it can polymerize,
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forming the stable methyl (5-methylfuran-2-yl)carbamate.

Purification: Concentrate the solvent under vacuum and purify the resulting residue via silica

gel flash chromatography.

Handling, Stability, & Safety
Explosive Potential: As with all organic azides, 5-methylfuran-2-carbonyl azide carries a

risk of explosion if subjected to rapid heating, shock, or friction. The rule of thumb for azides

(the number of carbon + oxygen atoms should be ≥ 3 times the number of nitrogen atoms) is

satisfied here (8 ≥ 9 is false, meaning it is on the borderline of stability), necessitating strict

safety protocols.

Storage: Store the isolated azide in a dark, tightly sealed container at 2–8 °C. Protect from

moisture and light to prevent slow ambient degradation.

PPE: Always handle behind a blast shield using heavy-duty gloves and safety goggles.

Never heat the compound in its neat (solid) state; always perform thermal rearrangements in

a dilute solution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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